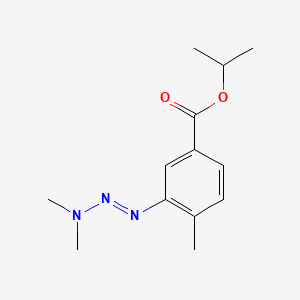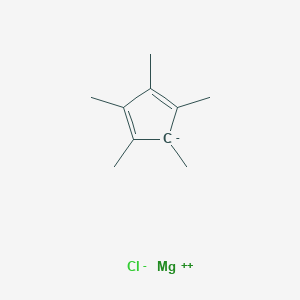
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is a complex organic compound that features a selenan ring structure. This compound is notable for its unique combination of a selenan ring with a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol typically involves multiple steps, including the formation of the selenan ring and the introduction of the chlorophenyl group. Common synthetic routes may involve:
Formation of the Selenan Ring: This can be achieved through a series of cyclization reactions, often using selenium-containing reagents.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions to attach the chlorophenyl group to the selenan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol can undergo various chemical reactions, including:
Oxidation: The selenan ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenan ring to its corresponding selenide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and various substituted chlorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying selenan chemistry.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and interactions.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The selenan ring can participate in redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group may interact with specific protein targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenan Derivatives: Compounds with similar selenan ring structures but different substituents.
Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.
Uniqueness
Acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol is unique due to its combination of a selenan ring and a chlorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
77270-34-9 |
|---|---|
Molekularformel |
C15H21ClO3Se |
Molekulargewicht |
363.7 g/mol |
IUPAC-Name |
acetic acid;(4S,6S)-6-(4-chlorophenyl)-2,2-dimethylselenan-4-ol |
InChI |
InChI=1S/C13H17ClOSe.C2H4O2/c1-13(2)8-11(15)7-12(16-13)9-3-5-10(14)6-4-9;1-2(3)4/h3-6,11-12,15H,7-8H2,1-2H3;1H3,(H,3,4)/t11-,12-;/m0./s1 |
InChI-Schlüssel |
QKQYZDRZEGLRPK-FXMYHANSSA-N |
Isomerische SMILES |
CC(=O)O.CC1(C[C@H](C[C@H]([Se]1)C2=CC=C(C=C2)Cl)O)C |
Kanonische SMILES |
CC(=O)O.CC1(CC(CC([Se]1)C2=CC=C(C=C2)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)



